N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide
Description
N-({5-[({[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 2-chloro-5-(trifluoromethyl)phenyl moiety. The oxadiazole ring is further functionalized with a methyl group bearing a 4-methoxybenzamide substituent.
Properties
IUPAC Name |
N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O4S/c1-31-13-5-2-11(3-6-13)18(30)25-9-17-27-28-19(32-17)33-10-16(29)26-15-8-12(20(22,23)24)4-7-14(15)21/h2-8H,9-10H2,1H3,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXNWNWOQQUTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Introduction of the sulfanyl group: The oxadiazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the anilino group: The intermediate is further reacted with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the anilino derivative.
Formation of the benzamide moiety: Finally, the compound is reacted with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially leading to the development of new industrial processes or products.
Mechanism of Action
The mechanism of action of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and methoxy groups could enhance its binding affinity and specificity, while the oxadiazole ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Table 1: Heterocyclic Core Properties
| Heterocycle | Electron Density | Metabolic Stability | Bioavailability |
|---|---|---|---|
| 1,3,4-Oxadiazole | Low | High | Moderate-High |
| 1,3,4-Thiadiazole | Moderate | Moderate | Moderate |
| 1,2,4-Triazole | High | Low-Moderate | Variable |
Substituent Effects
Trifluoromethyl and Chloro Groups
The 2-chloro-5-(trifluoromethyl)phenyl group is a hallmark of agrochemicals (e.g., fluazuron in ). Compared to similar substituents:
Benzamide Moieties
The 4-methoxybenzamide group contrasts with:
Table 2: Substituent Impact on logP and Solubility
| Substituent | Predicted logP | Aqueous Solubility (µg/mL) |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)phenyl | 3.8 | 12 |
| 4-Methoxybenzamide | 2.1 | 85 |
| Benzodioxole-5-carboxamide | 2.5 | 45 |
Sulfanyl Linkages
The sulfanyl group in the target compound is critical for redox activity and conformational flexibility. Comparisons include:
- S-Alkylated Triazoles (): These derivatives show tautomerism (thione-thiol equilibrium), which may reduce stability compared to the oxadiazole’s static sulfanyl linkage .
- Naphthyloxy-Substituted Oxadiazoles (): Bulkier substituents reduce solubility but enhance antioxidant activity via radical scavenging .
Biological Activity
N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide is a complex organic compound with potential biological applications. Its unique structure incorporates various functional groups that may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a 1,3,4-oxadiazole ring , a trifluoromethyl group , and a methoxybenzamide moiety , which may enhance its pharmacological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activities, leading to various physiological effects. The trifluoromethyl and methoxy groups are believed to enhance binding affinity and specificity for biological targets .
Antidiabetic Activity
Recent studies have highlighted the potential of this compound as an antidiabetic agent. Molecular docking studies suggest that it interacts effectively with key enzymes involved in glucose metabolism:
| Target Enzyme | IC50 (μM) | Standard Comparison |
|---|---|---|
| α-Glucosidase | 6.28 | Acarbose (IC50 2.00) |
| α-Amylase | 4.58 | Acarbose (IC50 1.58) |
| PTP1B | 0.91 | Ursolic Acid (IC50 1.35) |
| DPPH | 2.36 | Ascorbic Acid (IC50 0.85) |
These results indicate that the compound exhibits significant inhibitory activity against these enzymes, suggesting its potential as a multitarget antidiabetic agent .
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. The DPPH radical scavenging assay showed promising results with an IC50 value of 2.36 μM, indicating its capability to neutralize free radicals and potentially protect against oxidative stress .
Case Studies and Research Findings
- In Vitro Studies : Laboratory tests have demonstrated that this compound effectively inhibits the activity of α-glucosidase and α-amylase, which are crucial in carbohydrate digestion and glucose absorption .
- Toxicity Assessments : Preliminary toxicity studies conducted on animal models showed no significant adverse effects at various concentrations over a 72-hour observation period, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
